Fluorocurarine chloride
Description
Fluorocurarine chloride (CAS: 22273-09-2) is a bisbenzylisoquinoline alkaloid originally isolated from Strychnos species within the Calabash-curare family. It is structurally characterized by a complex tetracyclic framework with a quaternary ammonium group, which contributes to its biological activity . The compound was first synthesized in racemic form as (±)-fluorocurarine iodide via an 11-step process starting from tryptamine, as reported by Crawley and Harley-Mason in 1971 .
This compound has been studied in biomedical contexts, particularly in cancer research. For example, it was utilized in photothermal therapy (PTT) experiments using tumor necrosis factor-alpha-conjugated gold nanorods (tAuNRs), demonstrating 97% apoptosis in the head and neck cancer cell line CAL-27 . Its mechanism of action may involve modulation of ion channels or intracellular signaling pathways, though specific molecular targets remain under investigation.
Properties
Molecular Formula |
C19H20O2N2, HCl |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(1R,11S,12Z,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde;chloride |
InChI |
InChI=1S/C20H22N2O.ClH/c1-3-13-11-22(2)9-8-20-16-6-4-5-7-17(16)21-19(20)15(12-23)14(13)10-18(20)22;/h3-7,12,14,18H,8-11H2,1-2H3;1H/b13-3+;/t14-,18-,20+,22?;/m0./s1 |
SMILES |
CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-] |
Appearance |
Light brown powder |
Purity |
≥ 97%. Method for purity assay: mass spectrometry |
Synonyms |
12-hydroxynorfluorocurarine hydrochloride |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vincanidine hydrochloride typically involves the extraction of the alkaloid from the roots of Vinca erecta. The process includes several steps:
Extraction: The roots are dried and powdered, followed by extraction using solvents like methanol or ethanol.
Isolation: The crude extract is subjected to chromatographic techniques to isolate vincanidine.
Purification: Further purification is achieved through recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of vincanidine hydrochloride may involve large-scale extraction and purification processes. The use of advanced chromatographic techniques and crystallization methods ensures the production of high-purity vincanidine hydrochloride .
Chemical Reactions Analysis
Types of Reactions
Vincanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of vincanidine.
Substitution: Substitution reactions involving different reagents can modify the structure of vincanidine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include different derivatives of vincanidine, such as eburnamonine and other related compounds .
Scientific Research Applications
Vincanidine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other indole alkaloids.
Biology: Studies have explored its potential biological activities, including vasodilating and memory-enhancing effects.
Medicine: Research has investigated its potential use in treating neurodegenerative conditions like Parkinson’s and Alzheimer’s diseases.
Industry: Vincanidine hydrochloride is used in the production of other bioactive compounds
Mechanism of Action
The mechanism of action of vincanidine hydrochloride involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of neurotransmitter systems and vasodilatory pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Fluorocurarine Chloride and Related Compounds

Key Observations :
- This compound shares structural homology with tubocurarine chloride (both contain quaternary ammonium groups), but the absence of ether linkages in fluorocurarine may alter its target specificity .
- Unlike Callistephin chloride (an anthocyanin), fluorocurarine lacks glycosidic bonds and phenolic rings, which explains its divergent roles in apoptosis versus antioxidant activity .
Table 2: Efficacy in Cancer Cell Lines
Key Observations :
- This compound exhibits cell line-specific efficacy , with high apoptosis in EGFR-positive CAL-27 cells but minimal effect in EGFR-negative MCF-7 cells .
- Its potency in PTT (97% apoptosis) surpasses that of anthocyanins like Callistephin chloride , which primarily reduce proliferation via membrane modulation .
Q & A
Q. What are the established synthetic routes for Fluorocurarine chloride, and how can researchers validate intermediate steps in its synthesis?
this compound can be synthesized via multi-step organic reactions starting from tryptophan derivatives. A validated 11-step synthesis involves condensation, cyclization, and halogenation reactions, with critical intermediates characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS) . Researchers should confirm intermediate purity (>95%) using high-performance liquid chromatography (HPLC) and track stereochemical fidelity via circular dichroism (CD) spectroscopy.
Q. Which analytical techniques are recommended for structural characterization and purity assessment of this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) for backbone structure verification.
- High-resolution mass spectrometry (HR-MS) to confirm molecular mass (exact mass: 394.82 g/mol) .
- X-ray crystallography for absolute stereochemical assignment (if crystals are obtainable).
- HPLC with UV detection (λ = 280 nm) to assess purity, using a C18 column and acetonitrile-water gradient .
Q. What in vitro models are commonly used to study this compound's bioactivity, and how should proliferation assays be standardized?
Studies frequently employ colorectal cancer cell lines (e.g., Caco2, SW480) for antiproliferative assays. Key protocols:
- MTT assay : Treat cells with 20–80 µg/mL this compound for 24–48 hours; measure optical density at 570 nm .
- Data normalization : Use untreated controls and triplicate runs to minimize plate-edge effects.
- IC₅₀ calculation : Apply nonlinear regression models (e.g., GraphPad Prism) to dose-response curves .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across different cell lines?
Discrepancies may arise from:
- Cell passage number : Use low-passage (<20) cells to avoid genetic drift.
- Serum concentration : Standardize fetal bovine serum (FBS) at 10% to prevent growth factor interference .
- Metabolic activity normalization : Cross-validate MTT results with ATP-based assays (e.g., CellTiter-Glo).
- Statistical rigor : Report 95% confidence intervals and use ANOVA with post-hoc Tukey tests for cross-study comparisons .
Q. What experimental strategies can elucidate this compound's mechanism of action in neuronal differentiation?
- Marker analysis : Quantify tyrosine hydroxylase (TH) and synaptophysin (SYP) via Western blot or immunofluorescence to confirm dopaminergic differentiation .
- Ion channel modulation : Use patch-clamp electrophysiology to assess GIRK2 potassium channel activity in neural-like cells .
- Transcriptomic profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., Wnt/β-catenin) .
Q. How should this compound be integrated into nanomaterial composites for bioelectronic applications, and what biocompatibility tests are critical?
- Composite fabrication : Embed this compound in graphene oxide (GO) scaffolds using electrospinning (10–15% w/w loading) .
- Biocompatibility assays :
- Cytotoxicity : Test leachates via LDH release assays.
- Inflammatory response : Measure IL-6/TNF-α levels in macrophage co-cultures.
- Electrical conductivity : Use impedance spectroscopy to ensure scaffold conductivity >10⁻³ S/cm .
Methodological Best Practices
Q. What statistical approaches are essential for analyzing this compound's effects on membrane lipid composition?
- Fatty acid analysis : Extract lipids via Folch method; quantify SCD1 activity ratios (C16:1/C16:0 and C18:1/C18:0) using gas chromatography (GC-FID) .
- Multivariate analysis : Apply principal component analysis (PCA) to lipidomic datasets to identify treatment-specific clusters .
- Error reporting : Include standard deviation (SD) from ≥3 biological replicates and use two-tailed Student’s t-tests (p < 0.05) .
Q. How can researchers ensure reproducibility in this compound studies when using animal-derived models?
- Ethical compliance : Obtain IACUC approval and document housing conditions (e.g., 12h light/dark cycles, ad libitum feeding).
- Dose calibration : Adjust for metabolic scaling (e.g., human-equivalent dose = animal dose × (Km animal/Km human)) .
- Blinding : Use coded samples during data collection/analysis to reduce bias .
Data Presentation Guidelines
- Tables : Include mean ± SD, p-values, and effect sizes (e.g., Cohen’s d) for key results (see Table 2a in for lipid ratio examples).
- Figures : Label axes with units (e.g., "Concentration (µg/mL)") and use error bars (±SEM).
- Supplemental data : Archive raw datasets (e.g., RNA-seq FASTQ files) in public repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

